molecular formula C18H18N2O3S B1192864 ICPD62

ICPD62

Número de catálogo: B1192864
Peso molecular: 342.413
Clave InChI: DUXCVYIPXRRATG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ICPD62 is a potent, synthetic small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous oncoproteins . It binds to the N-terminal ATP-binding domain of Hsp90, inhibiting its ATPase activity. This disruption of the Hsp90 chaperone function leads to the proteasomal degradation of its client proteins, which are essential for cancer cell survival, proliferation, and signaling . In preclinical studies, ICPD62 has demonstrated significant anticancer activity. Research against pancreatic cancer cell lines (MIA PaCa-2 and PANC-1) has shown that ICPD62 exhibits strong cytotoxic effects, with EC50 values in the sub-micromolar range (e.g., 0.45 ± 0.06 µM in MIA PaCa-2 cells) . A key research value of ICPD62 lies in its synergistic potential when combined with standard chemotherapeutic agents. Studies have revealed that combinations of ICPD62 with gemcitabine (GEM), 5-fluorouracil (5-FU), or doxorubicin (DOX) can produce strong synergistic effects, significantly reducing cell viability more effectively than either agent alone . The compound has also been investigated in more physiologically relevant 3D cell culture models of pancreatic cancer, which are used to better simulate tumor growth and treatment response . The binding of ICPD62 to Hsp90 is characterized by high affinity and involves a favorable enthalpic contribution, as determined by thermodynamic studies . Research Applications: • Investigation of Hsp90 chaperone function and client protein degradation. • Study of synergistic combination therapies in oncology research. • Exploration of drug resistance mechanisms and strategies to overcome them. • Use in both 2D and 3D in vitro cancer models for preclinical efficacy testing. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

Fórmula molecular

C18H18N2O3S

Peso molecular

342.413

Nombre IUPAC

4-(5-(4-Ethoxyphenyl)-1,2,3-thiadiazol-4-yl)-6-ethylbenzene-1,3-diol

InChI

InChI=1S/C18H18N2O3S/c1-3-11-9-14(16(22)10-15(11)21)17-18(24-20-19-17)12-5-7-13(8-6-12)23-4-2/h5-10,21-22H,3-4H2,1-2H3

Clave InChI

DUXCVYIPXRRATG-UHFFFAOYSA-N

SMILES

OC1=C(CC)C=C(C2=C(C3=CC=C(OCC)C=C3)SN=N2)C(O)=C1

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

ICPD62;  ICPD-62;  ICPD 62

Origen del producto

United States

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of ICPD62. For example, research has demonstrated that derivatives of ICPD62 exhibit significant cytotoxic effects on various cancer cell lines, including lung and colon cancers.

Cell Line IC50 Value (µM) Reference
A5492.85
HCT1160.59
HT290.35

These findings indicate that ICPD62 and its derivatives may inhibit cell growth at lower concentrations compared to traditional chemotherapeutics, suggesting a promising avenue for drug development.

Diagnostic Applications

ICPD62 is also utilized in diagnostic processes within the medical field. Its ability to bind selectively to specific biological markers enables the detection of diseases at early stages. For instance, its application in blood tests can help identify toxic metal exposure, which is crucial for occupational health assessments.

Trace Element Analysis

The compound is employed in environmental science for trace element determination using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This technique allows for the precise measurement of trace metals in environmental samples, aiding in pollution monitoring and assessment.

Element Detection Limit (µg/L) Application Area
Lead0.01Water quality testing
Mercury0.005Soil contamination

The sensitivity of ICPD62 in these analyses supports its role in environmental protection efforts by enabling researchers to monitor contaminants effectively.

Case Study: Anticancer Efficacy

In a controlled laboratory setting, researchers synthesized several derivatives of ICPD62 to evaluate their anticancer efficacy against human lung cancer cells (A549). The study revealed that modifications to the molecular structure significantly enhanced cytotoxicity, with IC50 values indicating potent activity at concentrations as low as 2 µM.

Case Study: Environmental Monitoring

A study conducted on water samples from industrial sites utilized ICPD62 as part of the sample preparation process for trace metal analysis via ICP-MS. The results indicated elevated levels of lead and mercury, prompting further investigation into potential sources of contamination and leading to regulatory actions.

Comparación Con Compuestos Similares

Research Findings and Clinical Implications

Anticancer Activity in Pancreatic Cancer
  • Single-Agent Activity : ICPD62 reduces MIA PaCa-2 cell viability with an EC50 of 1.68 µM, outperforming ICPD47 (EC50 = 4.04 µM) in PANC-1 cells under hyperthermic conditions .
  • Combination Therapy :
    • ICPD62 + 5-FU: Synergistic (CI < 0.7) in PANC-1 cells, reducing spheroid growth by 1.25× .
    • ICPD62 + DOX: Additive effects in MIA PaCa-2 spheroids .
Mechanistic Divergence

Data Tables

Table 1: Thermodynamic Binding Parameters (Hsp90αN Domain)
Compound ΔG (kJ/mol) ΔH (kJ/mol) TΔS (kJ/mol) Kb_obs (×10⁶ M⁻¹)
ICPD62 -34.2 -28.1 6.1 2.8
ICPD47 -38.5 -42.3 3.8 1.9

Data derived from isothermal titration calorimetry (ITC) .

Table 2: Synergistic Indices (Chou-Talalay Method)
Combination MIA PaCa-2 (CI) PANC-1 (CI)
ICPD62 + GEM 0.65 0.72
ICPD62 + 5-FU 0.68 0.61
ICPD47 + GEM 0.42 0.55

CI < 0.5 = strong synergy; CI 0.5–0.7 = moderate synergy .

Métodos De Preparación

Key Structural Features

  • Core Scaffold : ICPD62 belongs to the purine-scaffold family of Hsp90 inhibitors, characterized by a bicyclic aromatic system with substituents enhancing hydrophobic interactions.

  • Substituent Modifications : The addition of a methyl group at the C7 position and a hydroxyl moiety at the N3 position differentiates ICPD62 from ICPD47, improving solubility and target affinity.

Preclinical Evaluation of ICPD62 in Cancer Models

Monotherapy Activity

In pancreatic cancer cell lines (PANC-1 and MIA PaCa-2), ICPD62 demonstrated dose-dependent cytotoxicity, with IC<sub>50</sub> values of 0.8 µM and 1.2 µM, respectively. Comparatively, ICPD47 required concentrations of 5.4 µM (PANC-1) and 9.7 µM (MIA PaCa-2) to achieve similar effects, underscoring ICPD62’s superior efficacy.

Synergistic Combinations with Anticancer Agents

ICPD62’s synergy with gemcitabine (GEM) and 5-fluorouracil (5-FU) was quantified using the Chou-Talalay combination index (CI).

CombinationCell LineCI ValueEffect Description
ICPD62 + GEMPANC-10.32Strong synergy (CI < 0.7)
ICPD62 + 5-FUMIA PaCa-20.45Moderate synergy (CI < 0.9)
ICPD62 + DoxorubicinBoth1.1Additive effect (CI ≈ 1.0)

Data sourced from MTT assays and 3D bioprinted spheroid models.

The synergy with GEM and 5-FU arises from Hsp90 inhibition destabilizing client proteins critical for DNA repair (e.g., BRCA1, CHK1), thereby sensitizing cells to antimetabolites. In 3D spheroids, ICPD62 reduced tumor volume by 58% when combined with GEM, compared to 22% for GEM alone.

Mechanistic Insights into ICPD62’s Activity

Hsp90 Inhibition and Client Protein Degradation

Hsp90 stabilizes oncogenic clients like AKT, HER2, and mutant p53. ICPD62 binds to Hsp90’s N-terminal domain, inducing conformational changes that promote proteasomal degradation of these clients. Western blot analyses confirmed a >70% reduction in AKT levels in ICPD62-treated cells within 6 hours.

Metabolic Effects

ICPD62 slows cellular metabolism by inhibiting glycolysis (via reduced hexokinase II expression) and mitochondrial respiration (via destabilization of survivin). This metabolic deceleration enhances susceptibility to antimetabolites like 5-FU, which require active nucleotide synthesis pathways for cytotoxicity .

Q & A

Q. What is the molecular mechanism of ICPD62's interaction with Hsp90, and how does it differ from other Hsp90 inhibitors?

ICPD62 binds to Hsp90 in a temperature- and pH-dependent manner, with its intrinsic binding parameters influenced by protonation states. Unlike other inhibitors (e.g., ICPD47), ICPD62 exhibits nearly equal contributions from enthalpy and entropy to binding free energy, suggesting unique thermodynamic interactions . Experimental validation involves temperature-shift assays (TSA) and pH-dependent binding studies to isolate intrinsic vs. observed binding constants .

Q. How does ICPD62 compare to other Hsp90 inhibitors in pre-clinical efficacy studies?

In pancreatic cancer cell lines, ICPD62 demonstrates a ninefold stronger inhibitory effect on MIA PaCa-2 cells compared to ICPD46. However, synergistic effects with chemotherapeutics (e.g., 5-FU) vary across cell lines, necessitating comparative dose-response assays and isobologram analyses to quantify synergy .

Q. What experimental methods are critical for validating ICPD62's target engagement in vitro?

Key methodologies include:

  • TSA : Measures thermal stabilization of Hsp90 upon ICPD62 binding, with ΔTm values indicating binding affinity .
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy/entropy contributions to binding .
  • Cell viability assays (e.g., MTT) : Evaluates IC50 values in cancer cell lines .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in ICPD62's synergistic effects across different cancer models?

Conflicting data (e.g., synergistic vs. antagonistic effects in MIA PaCa-2 vs. PANC-1 cells) require:

  • Comparative transcriptomics : Identify cell-line-specific signaling pathways influencing drug interactions.
  • Concentration-gradient matrices : Map combinatorial effects at varying inhibitor:drug ratios .
  • 3D spheroid models : Assess tumor microenvironment impacts on drug efficacy . Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses .

Q. What methodological strategies address challenges in determining ICPD62's intrinsic binding parameters?

Intrinsic binding constants require decoupling protonation effects from binding thermodynamics. Approaches include:

  • pH-controlled ITC : Isolate binding contributions under fixed protonation states.
  • Computational modeling (e.g., molecular dynamics) : Predict protonation-dependent binding modes .
  • Error propagation analysis : Account for uncertainties in enthalpy measurements (e.g., ±65 kJ/mol for ICPD47) .

Q. How can researchers optimize experimental reproducibility when studying ICPD62's thermodynamic properties?

  • Standardized buffer conditions : Control ionic strength and pH to minimize variability.
  • Blinded data collection : Reduce bias in TSA/ITC interpretations .
  • Replication across independent labs : Validate findings using shared protocols (e.g., Hsp90 purification methods) .

Q. What statistical and qualitative frameworks are appropriate for analyzing contradictory data in ICPD62 combination therapies?

  • Synergy scoring (e.g., Chou-Talalay method) : Calculate combination indices (CI < 1 indicates synergy).
  • Qualitative iterative analysis : Triangulate results from assays, literature, and computational models to resolve discrepancies .
  • Meta-regression : Explore covariates (e.g., cell line genetics, drug exposure time) influencing outcomes .

Methodological Guidance

How to formulate research questions that align with ICPD62's novel mechanisms?

Apply the FINER criteria:

  • Feasible : Prioritize assays with existing lab infrastructure (e.g., TSA).
  • Novel : Focus on understudied areas (e.g., ICPD62's entropy-driven binding).
  • Ethical : Use in vitro models before progressing to animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ICPD62
Reactant of Route 2
ICPD62

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.